Product packaging for 4-Chloro-3-methyl-5-nitrobenzamide(Cat. No.:)

4-Chloro-3-methyl-5-nitrobenzamide

Cat. No.: B11818179
M. Wt: 214.60 g/mol
InChI Key: BPAUUPLYGLUFBO-UHFFFAOYSA-N
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Description

Contextual Significance of Benzamide (B126) Derivatives in Advanced Chemical Systems

Benzamide derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. Their structural versatility, arising from the potential for diverse substitutions on the aromatic ring, has made them a cornerstone in the development of advanced chemical systems. In medicinal chemistry, substituted benzamides have been successfully developed into a range of therapeutic agents. walshmedicalmedia.comwalshmedicalmedia.com For instance, some benzamide derivatives act as potent anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. nih.gov Others have shown significant promise as anticancer agents, with mechanisms including the inhibition of histone deacetylase (HDAC), a key enzyme in epigenetic regulation. nih.govtandfonline.com

Furthermore, the benzamide scaffold is prevalent in drugs targeting the central nervous system (CNS). Substituted benzamides like sulpiride (B1682569) and amisulpride (B195569) are used in psychiatry to modulate dopaminergic pathways. walshmedicalmedia.com The ability of these compounds to be finely tuned electronically and sterically through substitution allows for the optimization of their pharmacological profiles, making them attractive candidates for ongoing drug discovery efforts. mdpi.com The diverse biological activities exhibited by this class of compounds underscore the importance of synthesizing and evaluating new, uniquely substituted benzamide analogues. researchgate.netnanobioletters.com

Rationale for Comprehensive Investigation of 4-Chloro-3-methyl-5-nitrobenzamide

The specific substitution pattern of this compound, featuring a combination of electron-donating (methyl) and electron-withdrawing (chloro, nitro) groups, presents a compelling case for a thorough scientific investigation. The presence and relative positions of these substituents are predicted to significantly influence the molecule's physicochemical properties and, consequently, its biological activity.

The nitro group, being strongly electron-withdrawing, is a key feature in many biologically active molecules and can be crucial for certain receptor interactions. nih.gov Similarly, the chloro substituent, also electron-withdrawing, can enhance the potency and metabolic stability of a drug candidate. The interplay of these electron-withdrawing groups with the electron-donating methyl group at the meta position creates a unique electronic environment on the benzamide ring, which could lead to novel pharmacological properties. The combination of these specific substituents on a benzamide core has not been extensively studied, offering a unique opportunity for the discovery of new chemical entities with potential therapeutic applications.

Scope and Objectives of the Research Compendium on this compound

This research compendium aims to provide a foundational understanding of this compound and to stimulate further research into its properties and potential applications. The primary objectives are:

To propose a viable synthetic pathway for this compound based on established chemical transformations of analogous compounds.

To present predicted physicochemical and spectroscopic data for the compound to aid in its future identification and characterization.

To explore potential areas of pharmacological investigation for this compound, drawing on the known biological activities of structurally related benzamide derivatives.

This document will strictly adhere to these objectives, providing a focused and scientifically grounded overview to serve as a catalyst for future laboratory-based research on this intriguing molecule.

Detailed Research Findings

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized in a two-step process starting from the commercially available 4-chloro-3-methylbenzoic acid.

Step 1: Nitration of 4-chloro-3-methylbenzoic acid

The first step involves the nitration of the 4-chloro-3-methylbenzoic acid starting material. This can be achieved using a standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The directing effects of the existing substituents on the benzene ring will guide the position of the incoming nitro group. The chloro and carboxyl groups are deactivating and meta-directing, while the methyl group is activating and ortho, para-directing. In this specific substitution pattern, the position ortho to the methyl group and meta to the chloro and carboxyl groups (position 5) is sterically and electronically favored for nitration. This would yield the intermediate, 4-chloro-3-methyl-5-nitrobenzoic acid.

Step 2: Amidation of 4-chloro-3-methyl-5-nitrobenzoic acid

The second step is the conversion of the carboxylic acid group of the nitrated intermediate into a primary amide. This is a standard transformation that can be achieved through a two-stage process. First, the carboxylic acid is converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂). The resulting 4-chloro-3-methyl-5-nitrobenzoyl chloride is then reacted with ammonia (B1221849) (in the form of aqueous or gaseous ammonia) to form the final product, this compound. A similar two-step amidation has been successfully used for the synthesis of other substituted benzamides.

Predicted Physicochemical and Spectroscopic Data

Based on the analysis of structurally related compounds, the following properties for this compound can be predicted. This data is intended to serve as a guide for future experimental work.

PropertyPredicted Value
Molecular Formula C₈H₇ClN₂O₃
Molecular Weight 214.61 g/mol
Appearance Off-white to pale yellow solid
Melting Point >200 °C
Solubility Soluble in DMSO, DMF, and hot alcohols

Predicted Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing and electron-donating groups. The amide protons would likely appear as a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, as well as for the aromatic carbons, with their chemical shifts reflecting the substitution pattern.

IR (Infrared) Spectroscopy: The IR spectrum is predicted to show characteristic absorption bands for the N-H stretching of the amide group (around 3100-3300 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively).

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would also be observable.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2O3 B11818179 4-Chloro-3-methyl-5-nitrobenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

4-chloro-3-methyl-5-nitrobenzamide

InChI

InChI=1S/C8H7ClN2O3/c1-4-2-5(8(10)12)3-6(7(4)9)11(13)14/h2-3H,1H3,(H2,10,12)

InChI Key

BPAUUPLYGLUFBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Strategic Synthesis and Methodological Advancements for 4 Chloro 3 Methyl 5 Nitrobenzamide

Retrosynthetic Analysis and Precursor Identification for 4-Chloro-3-methyl-5-nitrobenzamide

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by systematically breaking down the target molecule into simpler, commercially available starting materials.

Key Synthetic Intermediate Analysis

The primary disconnection in the retrosynthesis of this compound is the amide bond. This bond can be formed through the reaction of a carboxylic acid derivative with an amine source. This leads to the identification of the key synthetic intermediate: 3-chloro-4-methyl-5-nitrobenzoic acid . nih.gov This intermediate contains the core aromatic ring with the required chloro, methyl, and nitro substituents in the correct orientation. The subsequent conversion of this carboxylic acid to a more reactive species, such as an acyl chloride, would facilitate the final amidation step.

Accessible Starting Materials and Feedstocks

Further retrosynthetic analysis of the key intermediate, 3-chloro-4-methyl-5-nitrobenzoic acid, points towards 3-chloro-4-methylbenzoic acid as a readily accessible starting material. The introduction of the nitro group at the 5-position can be achieved through an electrophilic aromatic substitution (nitration) reaction. 3-chloro-4-methylbenzoic acid is a commercially available compound, making it a practical and economical feedstock for the synthesis.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be accomplished through both traditional multi-step pathways and potentially more streamlined one-pot strategies.

Multi-Step Synthesis Pathways

A common and reliable method for the synthesis of this compound involves a two-step process starting from 3-chloro-4-methylbenzoic acid.

Step 1: Nitration of 3-chloro-4-methylbenzoic acid

The first step is the nitration of 3-chloro-4-methylbenzoic acid to form the key intermediate, 3-chloro-4-methyl-5-nitrobenzoic acid. This is typically achieved by treating the starting material with a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid. The directing effects of the existing substituents on the aromatic ring (the chloro and methyl groups) guide the incoming nitro group to the desired position.

Step 2: Amidation of 3-chloro-4-methyl-5-nitrobenzoic acid

The second step involves the conversion of the carboxylic acid group of 3-chloro-4-methyl-5-nitrobenzoic acid into a carboxamide group. This transformation is generally carried out in two stages:

Formation of the Acyl Chloride: The carboxylic acid is first converted to the more reactive acyl chloride. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orggoogle.com The reaction with thionyl chloride is often performed in an inert solvent and may be heated to drive the reaction to completion. researchgate.net

Reaction with an Amine Source: The resulting 3-chloro-4-methyl-5-nitrobenzoyl chloride is then reacted with an amine source, typically aqueous ammonia (B1221849) or a solution of ammonia in an organic solvent, to form the final product, this compound. This reaction is a nucleophilic acyl substitution where the ammonia molecule attacks the electrophilic carbonyl carbon of the acyl chloride.

A similar synthetic approach has been successfully employed for the synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide, where 4-methyl-3-nitrobenzoyl chloride is reacted with 3-chloroaniline (B41212) in the presence of a base like triethylamine. Another analogous method describes the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid, which also proceeds via the formation of the acyl chloride followed by reaction with methylamine. google.com

One-Pot Reaction Strategies

While specific one-pot syntheses for this compound are not extensively documented in the reviewed literature, the general principles of one-pot reactions could potentially be applied. A hypothetical one-pot approach might involve the sequential addition of reagents without the isolation of the intermediate acyl chloride. For instance, after the formation of 3-chloro-4-methyl-5-nitrobenzoyl chloride from the corresponding carboxylic acid using thionyl chloride, the excess thionyl chloride could be removed under reduced pressure, and the crude acyl chloride could then be directly treated with an ammonia solution in the same reaction vessel. However, the feasibility and efficiency of such a strategy would require experimental validation and optimization to control side reactions and ensure a high yield of the desired product.

Optimization of Reaction Conditions and Process Yield for this compound

For the nitration step , key parameters to consider include the temperature, the ratio of nitric acid to sulfuric acid, and the reaction time. Careful control of the temperature is crucial to prevent over-nitration or the formation of undesired isomers.

For the amidation step , the choice of solvent, the reaction temperature, and the method of purification are important factors. The reaction of the acyl chloride with ammonia is typically exothermic and may require cooling to control the reaction rate and minimize side reactions. The yield of the final product can be maximized by careful workup and purification, which may involve filtration, washing, and recrystallization to remove any unreacted starting materials or byproducts. In a similar synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, the final product was obtained with a high total yield of up to 97.5% through optimized reaction conditions. google.com

Below is a table summarizing the key reaction steps and typical conditions based on analogous syntheses.

StepReactantsReagentsSolventTypical ConditionsProduct
1. Nitration 3-Chloro-4-methylbenzoic acidConc. HNO₃, Conc. H₂SO₄-Controlled temperature3-Chloro-4-methyl-5-nitrobenzoic acid
2a. Acyl Chloride Formation 3-Chloro-4-methyl-5-nitrobenzoic acidThionyl chloride (SOCl₂)Inert solvent (e.g., Dichloromethane)Reflux3-Chloro-4-methyl-5-nitrobenzoyl chloride
2b. Amidation 3-Chloro-4-methyl-5-nitrobenzoyl chlorideAqueous AmmoniaDichloromethane (B109758)Room temperatureThis compound

Table 1: Summary of Synthetic Steps for this compound

Catalytic Systems and Promoters

The synthesis of this compound involves distinct catalytic and promotion stages. The primary stages are the nitration of the precursor and the subsequent conversion of the carboxylic acid group to an amide.

Nitration Stage: The most plausible synthetic route begins with the electrophilic aromatic substitution (nitration) of 4-chloro-3-methylbenzoic acid. In this reaction, a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used. Sulfuric acid acts as the catalyst; it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. youtube.com The reaction is driven by the strong electrophilicity of the nitronium ion attacking the electron-rich benzene (B151609) ring.

Amidation Stage: The conversion of the resulting 4-chloro-3-methyl-5-nitrobenzoic acid to the corresponding benzamide (B126) is typically achieved via a two-step sequence.

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl chloride. A common reagent for this transformation is thionyl chloride (SOCl₂). While this reaction can proceed without a catalyst, it is often accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF).

Amination: The resulting 4-chloro-3-methyl-5-nitrobenzoyl chloride is then reacted with ammonia (NH₃). This step is a nucleophilic acyl substitution reaction and is generally very rapid, not requiring any specific catalyst.

A summary of the catalytic systems is presented below.

Reaction StageReagent(s)Catalyst/PromoterPurpose of Catalyst/Promoter
Nitration HNO₃ / H₂SO₄H₂SO₄Generates the nitronium ion (NO₂⁺) electrophile. youtube.com
Acid Chloride Formation SOCl₂DMF (catalytic)Accelerates the conversion of carboxylic acid to acyl chloride.
Amidation NH₃None requiredThe high reactivity of the acyl chloride precludes the need for a catalyst.

Solvent Effects and Temperature Regimes

Control of solvent and temperature is critical for maximizing yield and purity throughout the synthesis.

Nitration: In the nitration of substituted benzoic acids, concentrated sulfuric acid often serves as both the catalyst and the solvent. prepchem.com The reaction is highly exothermic, and rigorous temperature control is essential to prevent the formation of unwanted side products and dinitrated species. The reaction is typically conducted at low temperatures, generally maintained between 0°C and 10°C, by carrying out the addition of the nitrating mixture slowly to the substrate solution in an ice bath. truman.edu Maintaining a low temperature is crucial for controlling the regioselectivity of the substitution.

Acid Chloride Formation: The conversion to the acyl chloride using thionyl chloride can be performed neat (using thionyl chloride as the solvent) or in an inert aprotic solvent such as dichloromethane or toluene. The reaction mixture is typically heated to reflux to drive the reaction to completion and remove the gaseous byproducts (SO₂ and HCl).

Amidation: The final amidation step is also highly exothermic. It is commonly carried out by adding the acyl chloride to a cooled, concentrated solution of aqueous ammonia. The use of an aqueous system allows for easy precipitation of the water-insoluble benzamide product.

A table summarizing typical solvent and temperature conditions is provided below.

Reaction StageTypical Solvent(s)Temperature RegimeRationale
Nitration Concentrated H₂SO₄0°C - 10°CSulfuric acid acts as solvent and catalyst; low temperature controls exotherm and minimizes byproducts. prepchem.comtruman.edu
Acid Chloride Formation Thionyl Chloride (neat) or DichloromethaneReflux (40-76°C)Inert solvent prevents side reactions; heating ensures reaction completion.
Amidation Water / Aqueous Ammonia0°C - 20°CControls exothermicity of the reaction; allows for product precipitation.

Isolation and Purification Techniques

Standard laboratory and industrial techniques are used to isolate and purify the intermediate and final products.

Isolation of 4-Chloro-3-methyl-5-nitrobenzoic Acid: Following the nitration reaction, the acidic mixture is carefully poured over a large volume of crushed ice and water. This process serves two purposes: it quenches the reaction and precipitates the solid organic product, which has low solubility in the aqueous medium. The crude product is then collected by vacuum filtration and washed thoroughly with cold water to remove any remaining mineral acids. prepchem.comtruman.edu

Isolation of this compound: After the amidation reaction, the solid benzamide product precipitates out of the aqueous ammonia solution. It is similarly collected by filtration and washed with water to remove any unreacted ammonia and ammonium (B1175870) chloride salts.

Purification: The primary method for purifying both the intermediate carboxylic acid and the final benzamide product is recrystallization. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For similar nitrobenzoic acid and benzamide derivatives, alcohols such as ethanol (B145695) or methanol, or aqueous ethanol mixtures, are often effective. prepchem.com The crude solid is dissolved in a minimum amount of the hot solvent, filtered while hot to remove any insoluble impurities, and then allowed to cool slowly. The pure crystalline product forms upon cooling and can be collected by filtration and dried.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound involves evaluating the existing pathways and identifying areas for improvement in terms of atom economy, solvent choice, and waste production.

Atom Economy and Reaction Efficiency

Atom economy is a measure of how many atoms from the reactants are incorporated into the desired final product. rsc.org The traditional synthesis pathway for this compound has significant drawbacks in this regard.

Plausible Synthetic Pathway:

C₈H₇ClO₂ + HNO₃ → C₈H₆ClNO₄ + H₂O (Nitration)

C₈H₆ClNO₄ + SOCl₂ → C₈H₅Cl₂NO₃ + SO₂ + HCl (Acid Chloride Formation)

C₈H₅Cl₂NO₃ + NH₃ → C₈H₇ClN₂O₃ + HCl (Amidation)

The calculation for percent atom economy is: % Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100 libretexts.org

CompoundFormulaMolar Mass ( g/mol )
(Reactant) 4-Chloro-3-methyl-5-nitrobenzoic acidC₈H₆ClNO₄215.59
(Reactant) Thionyl chlorideSOCl₂118.97
(Reactant) AmmoniaNH₃17.03
(Product) this compoundC₈H₇ClN₂O₃230.61
Total Reactant Mass 351.59

% Atom Economy = (230.61 / 351.59) x 100 = 65.6%

This calculation does not account for the nitration step, which itself has poor atom economy due to the use of sulfuric acid as a catalyst and solvent, or for reagents used in excess. The actual atom economy of the entire process is considerably lower. High reaction yields can mask poor atom economy, where large amounts of waste are generated even if the conversion is efficient. rsc.org

Environmentally Benign Solvent Selection

The traditional synthesis relies on solvents that are now considered problematic.

Sulfuric Acid: Used in large quantities for nitration, it is highly corrosive and generates significant acidic waste.

Dichloromethane/Thionyl Chloride: The use of chlorinated solvents like dichloromethane and excess thionyl chloride for acyl chloride formation is environmentally detrimental.

Modern green chemistry seeks to replace these with safer alternatives. Recent research in amide synthesis has explored novel, ecocompatible pathways that avoid harsh solvents and activating agents. For instance, methods for N-benzoylation have been developed using enol esters like vinyl benzoate (B1203000) under solvent-free conditions, providing good yields and easy isolation of the amide product. tandfonline.comtandfonline.com Other approaches utilize catalytic systems that allow for the direct N-alkylation or amidation of carboxylic acids using alcohols as both the reagent and a greener solvent, with water as the only byproduct. rsc.orgrsc.org While not yet applied specifically to this compound, these strategies represent the future direction for sustainable synthesis.

Waste Minimization Strategies

A key principle of green chemistry is to prevent waste generation rather than treating it after it has been created. The described synthesis generates several waste streams:

Acidic Waste: The large excess of sulfuric acid from the nitration step requires neutralization, a process that consumes a base and produces a substantial amount of inorganic salt waste (e.g., sodium sulfate).

Gaseous Byproducts: The use of thionyl chloride generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are toxic and corrosive and require scrubbing.

Strategies for waste minimization include:

Catalytic Nitration: Investigating solid acid catalysts or recyclable catalytic systems for nitration could reduce the amount of sulfuric acid waste.

Alternative Amidation Routes: Moving away from the acyl chloride route is the most effective strategy. Direct catalytic amidation of the carboxylic acid with ammonia is an ideal but challenging alternative. This process would have 100% atom economy, producing only water as a byproduct.

Solvent-Free Reactions: As mentioned, performing reactions under solvent-free conditions, if feasible, eliminates solvent waste entirely. uclouvain.be

By redesigning the synthetic pathway to incorporate these principles, the production of this compound can be made significantly more sustainable.

Advanced Spectroscopic and Solid State Structural Elucidation of 4 Chloro 3 Methyl 5 Nitrobenzamide

Vibrational Spectroscopic Characterization of 4-Chloro-3-methyl-5-nitrobenzamide

Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves to identify the functional groups and probe the molecular structure by analyzing the vibrational modes of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrational Modes

An FTIR spectrum of this compound would be expected to reveal characteristic absorption bands for its primary functional groups. Key vibrational modes would include the N-H stretching of the amide group, the C=O (Amide I) and N-H bending (Amide II) bands, asymmetric and symmetric stretching of the nitro (NO₂) group, C-Cl stretching, and various aromatic C-H and C=C stretching and bending vibrations. The position of these bands would be influenced by the electronic effects of the chloro, methyl, and nitro substituents on the benzene (B151609) ring.

(Specific frequency data and a corresponding data table are not available.)

Raman Spectroscopy for Molecular Vibrational Signatures and Crystal Lattice Effects

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement FTIR data by providing information on the carbon backbone and the symmetric vibrations of the nitro group. For a solid-state sample, low-frequency Raman scattering could also offer insights into crystal lattice phonons, which are related to the packing and intermolecular interactions within the crystal structure.

(Specific Raman shift data and a corresponding data table are not available.)

Electronic Structure and Excited State Analysis of this compound

The electronic properties of the molecule are investigated using UV-Vis and photoluminescence spectroscopy, which probe the electronic transitions between molecular orbitals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound, typically recorded in a suitable solvent like ethanol (B145695) or methanol, would likely exhibit absorption maxima corresponding to π→π* and n→π* electronic transitions. The highly conjugated system, involving the benzene ring, nitro group, and carbonyl group, would determine the specific wavelengths of maximum absorption (λmax). The positions of these absorptions provide information about the molecule's chromophores and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

(Specific absorption maxima and a corresponding data table are not available.)

Photoluminescence and Emission Spectroscopy (if applicable)

Photoluminescence or fluorescence spectroscopy measures the emission of light from the molecule after it has been electronically excited. Many nitroaromatic compounds are known to be poor emitters or non-emissive due to efficient non-radiative decay pathways (e.g., intersystem crossing). An investigation into the photoluminescence of this compound would determine if it exhibits any emissive properties and, if so, would characterize its emission spectrum, quantum yield, and excited-state lifetime.

(Specific photoluminescence data are not available.)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies of this compound

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure by probing the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

A ¹H NMR spectrum would provide information on the number of chemically distinct protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (revealing connectivity). Key signals would include those for the amide (-CONH₂) protons, the aromatic protons on the benzene ring, and the methyl (-CH₃) group protons.

A ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment, including the carbonyl carbon of the amide, the aromatic carbons (with shifts influenced by the attached substituents), and the methyl carbon. This technique is fundamental for confirming the carbon skeleton of the molecule.

(Specific chemical shift (δ) and coupling constant (J) data, and corresponding data tables for ¹H and ¹³C NMR, are not available.)

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. While a specific fragmentation pathway for this compound is not explicitly detailed, general fragmentation patterns for similar aromatic amides can be proposed. researchgate.netnih.govgre.ac.ukyoutube.comnih.gov Upon ionization, a common initial fragmentation step for benzamides is the cleavage of the C-N bond, leading to the formation of a benzoyl cation. For this compound, this would result in a fragment with a specific mass-to-charge ratio (m/z). Subsequent fragmentations could involve the loss of the nitro group (NO2) or the methyl group (CH3). The presence of the chlorine atom would also be evident from the characteristic isotopic pattern in the mass spectrum.

A plausible fragmentation pathway could initiate with the loss of the amide group to form the 4-chloro-3-methyl-5-nitrobenzoyl cation. This cation could then undergo further fragmentation, such as the loss of the nitro group. The analysis of the resulting fragment ions and their relative abundances provides a fingerprint for the molecule's structure. researchgate.netnih.govgre.ac.ukyoutube.comnih.gov

X-ray Crystallography and Polymorphism of this compound

Single-crystal X-ray diffraction (SCXRD) has been utilized to determine the absolute structure of a related compound, 4-chloro-3-nitrobenzamide (B92726). nih.govresearchgate.net This technique provides precise atomic coordinates, bond lengths, and bond angles. For 4-chloro-3-nitrobenzamide, the analysis revealed a monoclinic crystal system with the space group P2/n. researchgate.net The benzene ring is essentially planar, with the chlorine and nitrogen atoms of the nitro group, as well as the carbon atom of the amide group, being slightly displaced from the ring's plane. researchgate.net Similar detailed structural information would be expected from an SCXRD analysis of this compound, providing a definitive three-dimensional model of the molecule in the solid state.

Table 1: Crystallographic Data for 4-chloro-3-nitrobenzamide nih.govresearchgate.net

ParameterValue
Chemical FormulaC₇H₅ClN₂O₃
Molecular Weight200.58 g/mol
Crystal SystemMonoclinic
Space GroupP2/n
a (Å)8.8490 (18)
b (Å)7.5470 (15)
c (Å)12.374 (3)
β (°)101.18 (3)
Volume (ų)810.7 (3)
Z4

This data is for the related compound 4-chloro-3-nitrobenzamide as a reference.

Powder X-ray diffraction (PXRD) is instrumental in identifying crystalline phases and studying polymorphism. nih.govrsc.orgresearchgate.net Different polymorphs of a compound will produce distinct PXRD patterns due to their unique crystal lattices. While specific PXRD studies on this compound are not available, it is a common technique used to characterize the bulk material and ensure phase purity. The existence of multiple polymorphic forms is a possibility for many organic compounds, and PXRD, often in conjunction with thermal analysis techniques like differential scanning calorimetry (DSC), is the primary method for their identification and characterization. researchgate.net

The solid-state structure of benzamides is significantly influenced by intermolecular interactions, particularly hydrogen bonds. nih.govresearchgate.netresearchgate.netnih.gov In the crystal structure of the related 4-chloro-3-nitrobenzamide, molecules are linked by N-H···O and C-H···O hydrogen bonds. nih.govresearchgate.net The amide group's N-H protons act as hydrogen bond donors, while the oxygen atoms of the nitro and amide groups serve as acceptors. These interactions create a network that stabilizes the crystal lattice. Additionally, π-π stacking interactions between the benzene rings, with a centroid-centroid distance of 3.803 (3) Å, further contribute to the stability of the structure. nih.govresearchgate.net It is highly probable that this compound would exhibit a similar network of hydrogen bonds and π-π interactions, with the specific geometry and strength of these interactions being dependent on the precise packing of the molecules in the crystal.

Table 2: Hydrogen Bond Geometry for 4-chloro-3-nitrobenzamide researchgate.net

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N2-H2B···O30.862.102.958 (6)177
C2-H2A···O30.932.423.331 (6)166

This data is for the related compound 4-chloro-3-nitrobenzamide as a reference.

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 Methyl 5 Nitrobenzamide

Quantum Chemical Calculations of Molecular and Electronic Structure of 4-Chloro-3-methyl-5-nitrobenzamide

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the most stable three-dimensional structure of a molecule, known as its optimized geometry. This method calculates the electron density of a system to determine its energy. By systematically exploring different atomic arrangements and minimizing the total energy, DFT can identify the lowest energy conformation. For instance, in a study of various substituted nitrobenzoic acids, DFT calculations were used to understand how different substituent groups, such as a methyl group and a chlorine atom, influence the crystal structure. chemrxiv.org

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations would also reveal the molecule's potential energy surface, identifying stable conformers and the energy barriers between them.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

ParameterPredicted Value (Illustrative)
C-Cl Bond Length~1.74 Å
C-N (nitro) Bond Length~1.47 Å
C-C (aromatic) Bond Length~1.39 - 1.41 Å
C=O Bond Length~1.23 Å
C-N (amide) Bond Length~1.36 Å
Dihedral Angle (Benzene Ring - Nitro Group)Variable, dependent on steric hindrance

Note: The values in this table are illustrative and represent typical bond lengths for similar organic molecules. Actual values would be determined by specific DFT calculations.

Ab Initio Methods for Electronic Configuration and Atomic Charge Distribution

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF) provide a fundamental understanding of the electronic configuration of a molecule. nih.gov These calculations can determine the distribution of electron density and the partial charges on each atom within the molecule.

For this compound, ab initio calculations would map out the electrostatic potential, indicating regions of positive and negative charge. This information is crucial for understanding intermolecular interactions. The distribution of atomic charges, often calculated using methods like Mulliken population analysis, can help predict how the molecule will interact with other molecules and its potential for forming hydrogen bonds. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.gov

For this compound, FMO analysis would predict the most likely sites for electrophilic and nucleophilic attack. The spatial distribution of the HOMO would indicate regions susceptible to attack by electrophiles, while the LUMO distribution would highlight sites prone to attack by nucleophiles. DFT calculations on related nitrobenzene (B124822) compounds have shown that the locations of these orbitals are critical in determining the orientation of substitution reactions. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV) (Illustrative)
HOMO~ -8.5
LUMO~ -2.0
HOMO-LUMO Gap~ 6.5

Note: These energy values are hypothetical and would need to be calculated using appropriate quantum chemical methods.

Spectroscopic Property Prediction and Validation for this compound

Computational methods are invaluable for predicting and interpreting spectroscopic data, which serve as molecular fingerprints.

Computational Vibrational Spectroscopy (IR, Raman)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often scaled to better match experimental data. researchgate.net

For this compound, computational vibrational analysis would help in assigning the various peaks in its experimental IR and Raman spectra to specific molecular motions, such as the stretching of the C=O bond in the amide group, the symmetric and asymmetric stretches of the nitro group, and the vibrations of the benzene (B151609) ring. Studies on similar molecules like 4-chloro-3-nitrobenzonitrile (B1361363) have demonstrated the accuracy of such predictions. chemrxiv.orgnih.gov

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹) (Illustrative)
AmideC=O Stretch~1680
AmideN-H Stretch~3400, ~3300
NitroAsymmetric NO₂ Stretch~1530
NitroSymmetric NO₂ Stretch~1350
AromaticC-H Stretch~3100-3000
AromaticC-Cl Stretch~750

Note: These are illustrative frequencies. Actual calculated values would be obtained from specific vibrational frequency calculations.

NMR Chemical Shift Prediction and Anisotropy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. nih.gov

For this compound, theoretical NMR predictions would provide valuable information for assigning the signals in the experimental spectra to specific hydrogen and carbon atoms in the molecule. The calculations would take into account the electronic environment of each nucleus, which is influenced by the electron-withdrawing nitro group and chlorine atom, as well as the electron-donating methyl group. This would help in confirming the substitution pattern on the benzene ring.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm) (Illustrative)
C=O (Amide)~165
C-Cl~135
C-NO₂~150
C-CH₃~138
Aromatic CH~125-130
CH₃~20

Note: These are illustrative chemical shift values and are highly dependent on the specific computational method and solvent model used.

UV-Vis Absorption and Emission Spectra Simulation

The electronic absorption and emission properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This quantum mechanical method is highly effective for calculating the electronic transitions of molecules, providing insights into their UV-Vis spectra. mdpi.comresearchgate.net

The simulation process involves first optimizing the ground-state geometry of the molecule using DFT, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)). mdpi.comresearchgate.net Following this, TD-DFT calculations are performed on the optimized structure to determine the vertical excitation energies and oscillator strengths of the lowest-lying singlet electronic transitions. researchgate.net These parameters correspond to the absorption maxima (λmax) and the intensity of the absorption bands in the UV-Vis spectrum.

For a molecule like this compound, the electronic transitions are expected to be primarily of the π → π* and n → π* type, characteristic of aromatic systems with chromophoric (nitro, -NO₂) and auxochromic (amide, -CONH₂; chloro, -Cl; methyl, -CH₃) groups. The solvent environment is a critical factor and is typically incorporated into the calculations using a continuum solvation model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM). mdpi.comresearchgate.net

Simulations on related nitroaromatic compounds show that the position of the substituents on the benzene ring significantly influences the absorption maxima. nih.gov For this compound, the interplay between the electron-withdrawing nitro and chloro groups and the electron-donating methyl group, along with the amide functionality, would dictate the specific wavelengths of absorption. Based on studies of similar molecules, the primary absorption bands are expected in the UVA and UVB regions of the electromagnetic spectrum. mdpi.com

Table 1: Predicted UV-Vis Absorption Data for this compound based on TD-DFT Simulations of Analogous Compounds

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~340-360~0.15HOMO → LUMO (π → π)
S₀ → S₂~290-310~0.25HOMO-1 → LUMO (π → π)
S₀ → S₃~260-280~0.05n → π*

Note: This data is illustrative and based on typical TD-DFT results for substituted nitroaromatic compounds. Actual values would require specific calculations for this compound.

Emission spectra can be simulated by first optimizing the geometry of the first excited state (S₁). The energy difference between the optimized S₁ state and the ground state (S₀) at the S₁ geometry provides the emission wavelength.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects on this compound

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and the influence of solvent on the structure and dynamics of a molecule over time. nih.gov For this compound, MD simulations can provide critical insights into its behavior in different environments.

The simulation would typically involve placing the molecule in a periodic box filled with a chosen solvent (e.g., water, methanol) and applying a force field (like AMBER or CHARMM) to describe the interatomic forces. nih.govnih.gov The system's trajectory is then calculated by integrating Newton's equations of motion over a set period, often on the nanosecond to microsecond timescale.

Conformational Flexibility: A key area of investigation would be the rotational barrier around the C-C bond connecting the benzene ring to the amide group and the C-N bond within the amide. The orientation of the amide and nitro groups relative to the benzene ring is crucial for its intermolecular interactions. Analysis of the dihedral angles over the simulation time reveals the most stable conformations and the energy barriers between them. Studies on similar benzamide (B126) derivatives have shown that intramolecular hydrogen bonding and steric hindrance from substituents significantly influence conformational preferences. researchgate.nettandfonline.com

Solvation Effects: MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. nih.gov By analyzing the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules, one can characterize the solvation shell. For instance, the hydrogen bond donor/acceptor sites—the amide and nitro groups—are expected to form strong hydrogen bonds with protic solvents like water. nih.gov The simulation can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of how the solvent stabilizes the molecule. nih.gov

Supramolecular Interactions and Crystal Packing Prediction of this compound

The arrangement of molecules in the solid state is governed by a complex network of non-covalent interactions. Computational methods are instrumental in understanding and predicting these supramolecular assemblies.

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties mapped onto this surface, such as dnorm (normalized contact distance), highlight regions of significant intermolecular contact.

For this compound, the analysis would reveal the nature and relative importance of various interactions. Bright red spots on the dnorm surface would indicate close contacts, likely corresponding to strong hydrogen bonds such as N-H···O between the amide groups of adjacent molecules. researchgate.net

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. nih.gov Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The percentage contribution of different types of contacts can be calculated, offering a clear picture of the crystal packing forces.

Table 2: Expected Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Contact TypeExpected Contribution (%)Description
H···O/O···H30 - 40 %N-H···O and C-H···O hydrogen bonds involving amide and nitro groups. researchgate.net
H···H25 - 35 %Van der Waals interactions from methyl and aromatic hydrogens. nih.gov
H···Cl/Cl···H10 - 15 %Interactions involving the chlorine atom.
C···H/H···C5 - 10 %van der Waals and weak C-H···π interactions. nih.gov
C···C3 - 6 %π-π stacking interactions between aromatic rings. nih.gov
N···H/H···N2 - 5 %Weaker hydrogen bonds involving the nitro group. nih.gov

Note: These percentages are illustrative and based on analyses of similar chloro-nitro-substituted aromatic compounds. researchgate.netnih.gov

Lattice Energy Calculations: The lattice energy is the energy released when gaseous ions or molecules come together to form a crystal lattice. youtube.comlumenlearning.com It is a direct measure of the stability of the crystal structure. For molecular crystals like this compound, lattice energy can be calculated computationally by summing the interaction energies between a central molecule and all surrounding molecules in the crystal. These calculations often employ force fields or more accurate quantum mechanical methods. The calculated lattice energy helps to rationalize the stability of the observed crystal structure. lumenlearning.comyoutube.com

Polymorphic Landscape Exploration: Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical properties. Computational crystal structure prediction (CSP) methods are used to explore the polymorphic landscape of a compound. These methods generate a large number of hypothetical crystal packings and rank them based on their calculated lattice energies. nih.gov The most stable predicted structures are candidates for experimentally observable polymorphs. For a molecule with multiple functional groups capable of forming various hydrogen bonding motifs like this compound, a complex polymorphic landscape would be anticipated.

Reactivity Profile and Mechanistic Studies of 4 Chloro 3 Methyl 5 Nitrobenzamide

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of 4-Chloro-3-methyl-5-nitrobenzamide

The benzene ring of this compound is substituted with a chloro group, a methyl group, a nitro group, and a benzamide (B126) group. The interplay of these substituents dictates the molecule's reactivity towards both electrophilic and nucleophilic attacks.

Regioselectivity and Electronic Directing Effects

The position of an incoming electrophile or nucleophile is determined by the electronic properties of the substituents already present on the aromatic ring. Each group directs incoming substituents to specific positions based on its electron-donating or electron-withdrawing nature.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the benzene ring acts as a nucleophile. The reaction is facilitated by activating groups that donate electron density to the ring and hindered by deactivating groups that withdraw electron density. The directing effects of the substituents on this compound are as follows:

Methyl Group (-CH3): An activating group that directs incoming electrophiles to the ortho and para positions. wou.edulibretexts.org

Chloro Group (-Cl): A deactivating group that, due to its lone pairs, still directs incoming electrophiles to the ortho and para positions. wou.edumdpi.com

Nitro Group (-NO2): A strongly deactivating group that directs incoming electrophiles to the meta position. libretexts.orgyoutube.com

Amide Group (-CONH2): A deactivating group that directs incoming electrophiles to the meta position. libretexts.org

Nucleophilic Aromatic Substitution (SNA_r): For nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient and possess a good leaving group. This reaction is therefore activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. youtube.comlibretexts.org

SubstituentPositionElectronic EffectDirecting Effect (EAS)Reactivity Effect (EAS)
-CONH₂C-1-I, -M (Deactivating)MetaDeactivating
-CH₃C-3+I, Hyperconjugation (Activating)Ortho, ParaActivating
-ClC-4-I, +M (Deactivating)Ortho, ParaDeactivating
-NO₂C-5-I, -M (Strongly Deactivating)MetaStrongly Deactivating

Reaction Kinetics and Thermodynamics

The rate of electrophilic aromatic substitution is significantly influenced by the nature of the substituents. Activating groups increase the reaction rate, while deactivating groups slow it down. libretexts.org The benzene ring of this compound contains one activating group (methyl) and three deactivating groups (chloro, nitro, amide). The cumulative effect of these deactivating groups is expected to make the molecule significantly less reactive towards electrophiles than benzene itself. Consequently, electrophilic substitution reactions would likely require harsh conditions and proceed at a slow rate.

Transformations Involving the Nitro Group of this compound

The nitro group is a versatile functional group that can undergo several important transformations.

Reduction Pathways and Resulting Products

The reduction of the nitro group is a common and synthetically useful reaction. Depending on the reagents and reaction conditions, the nitro group can be fully or partially reduced.

The most common transformation is the reduction of the nitro group to a primary amine, which would yield 5-amino-4-chloro-3-methylbenzamide. This is a crucial step in the synthesis of many pharmaceutical and dye compounds. jsynthchem.com A variety of reducing agents can accomplish this transformation. wikipedia.org

Partial reduction can also be achieved, leading to intermediate products such as hydroxylamines or nitroso compounds. google.com For example, using zinc dust in the presence of ammonium (B1175870) chloride can selectively reduce nitro compounds to hydroxylamines. wikipedia.org

Reagent and ConditionsMajor ProductNotes
H₂, Pd/C or Raney Nickel5-Amino-4-chloro-3-methylbenzamideCatalytic hydrogenation is a common and efficient method. Raney nickel can be preferred to prevent potential dehalogenation. commonorganicchemistry.com
Fe, Sn, or Zn in acidic media (e.g., HCl)5-Amino-4-chloro-3-methylbenzamideClassic method for nitro group reduction. scispace.com
Tin(II) chloride (SnCl₂)5-Amino-4-chloro-3-methylbenzamideProvides a mild method for reduction. commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄)5-Amino-4-chloro-3-methylbenzamideUseful in aqueous solutions. wikipedia.org
Zinc dust, NH₄Cl4-Chloro-5-hydroxylamino-3-methylbenzamideConditions for partial reduction to the hydroxylamine. wikipedia.org

Nucleophilic Displacement of the Nitro Group (if applicable)

While less common than displacement of a halogen, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, especially when the ring is highly activated by other electron-withdrawing substituents. researchgate.net In the case of this compound, the displacement of the nitro group at C-5 would be a possibility, particularly with strong nucleophiles. The reactivity of the nitro group as a leaving group is influenced by the nature of the nucleophile and the reaction conditions.

Reactions at the Amide Moiety of this compound

The primary amide functional group also offers sites for chemical modification.

The most characteristic reaction of the amide group is hydrolysis . Under either acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid. In this case, hydrolysis would yield 4-chloro-3-methyl-5-nitrobenzoic acid. nih.gov This reaction typically requires heating.

Another potential reaction is the dehydration of the primary amide to a nitrile (-C≡N). This transformation is typically achieved using strong dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃). The product of this reaction would be 4-chloro-3-methyl-5-nitrobenzonitrile.

The amide's N-H bonds can also undergo reactions, such as deprotonation by a strong base, which would make the nitrogen atom more nucleophilic for subsequent alkylation or acylation reactions, although this is less common for simple primary amides.

Hydrolysis and Related Transformations

The amide functionality of this compound can undergo hydrolysis to the corresponding carboxylic acid, 4-chloro-3-methyl-5-nitrobenzoic acid, typically under acidic or basic conditions. The reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide.

The reverse reaction, amidation of 4-chloro-3-methyl-5-nitrobenzoic acid, is a common synthetic route to the title compound. This transformation is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride, followed by a reaction with ammonia (B1221849). researchgate.netnih.gov

Table 1: Kinetic Data for Alkaline Hydrolysis of a Related Compound This table presents data for 4-chloro-3,5-dinitrobenzoate anion as an illustrative example of the hydrolysis kinetics in a similar system.

ParameterValueConditionsReference
Bimolecular Rate Constant (k)5.92 M⁻¹s⁻¹Room Temperature, 0.1 M Ionic Strength researchgate.net
Activation Energy (Ea)70.7 ± 3.4 kJ/mol- researchgate.net

N-Substitution and Derivatization Reactions

The amide nitrogen of this compound can be substituted to yield a variety of N-substituted derivatives. These reactions typically proceed via the corresponding acyl chloride. For example, treatment of the parent carboxylic acid with thionyl chloride affords 4-chloro-3-methyl-5-nitrobenzoyl chloride. This intermediate can then be reacted with a wide range of primary and secondary amines to furnish the desired N-alkyl or N-aryl benzamides. nih.gov

This strategy has been successfully employed in the synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, highlighting the versatility of this approach for creating compound libraries with diverse functionalities. nih.gov The reaction conditions generally involve refluxing the acyl chloride with the amine in a suitable solvent like DMF. nih.gov

Table 2: Examples of N-Substitution Reactions on Structurally Similar Benzamides This table illustrates the types of amines that can be used for N-derivatization, based on syntheses of related compounds.

Amine ReactantResulting N-SubstituentReference
Various anilines/amines/heterocyclic amines-N-(alkyl/aryl) nih.gov
3-Methylaniline-N-(3-methylphenyl) nih.gov
4-Bromoaniline-N-(4-bromophenyl) nih.gov
2-Methyl-5-nitrophenylamine-N-(2-methyl-5-nitrophenyl) nih.gov

Reactivity of the Methyl Group: Side-Chain Functionalization Strategies

The methyl group attached to the aromatic ring presents opportunities for side-chain functionalization, although this is often more challenging than reactions involving the other functional groups on the ring. The methyl group can potentially undergo oxidation to a carboxylic acid under harsh conditions, or be halogenated at the benzylic position using radical initiators. Such transformations would provide a handle for further synthetic modifications. While specific studies on the side-chain functionalization of this compound are not prominent in the literature, general principles of benzylic reactivity would apply.

Catalytic Conversions and Derivatization Strategies for this compound

Modern catalytic methods offer powerful tools for the derivatization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Metal-Catalyzed Coupling Reactions

The chloro and nitro substituents on the aromatic ring serve as handles for various transition-metal-catalyzed cross-coupling reactions. acs.orgrhhz.net

Suzuki-Miyaura Coupling: The chloro group can be coupled with boronic acids or their esters in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction is highly versatile and tolerates a wide range of functional groups. rhhz.netthieme-connect.de

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the chloro group with amines to form N-aryl products. rhhz.netustc.edu.cn This provides an alternative route to N-aryl derivatives compared to the acyl chloride method.

Heck Reaction: The chloro substituent can participate in Heck reactions with alkenes to introduce a vinyl group onto the aromatic ring. ustc.edu.cnmdpi-res.com

Sonogashira Coupling: Palladium and copper co-catalysis can be used to couple the chloro group with terminal alkynes, yielding an alkynylated product. thieme-connect.de

Denitrative Coupling: In some cases, the nitro group itself can be used as a coupling partner in palladium-catalyzed reactions, such as denitrative methylation or arylation, where the nitro group is replaced by a methyl or aryl group. acs.org This offers a complementary strategy to reactions involving the chloro substituent.

Table 3: Potential Metal-Catalyzed Coupling Reactions for Derivatization

Reaction TypeCoupling PartnerKey Catalyst(s)Potential Product FeatureReferences
Suzuki-MiyauraAryl/Alkyl Boronic AcidPalladiumBiaryl or Alkyl-Aryl Moiety rhhz.netthieme-connect.de
Buchwald-HartwigAminePalladiumAryl-Amine Bond rhhz.netustc.edu.cn
HeckAlkenePalladiumSubstituted Alkene ustc.edu.cnmdpi-res.com
SonogashiraTerminal AlkynePalladium/CopperAryl-Alkyne Bond thieme-connect.de
Denitrative CouplingTrimethylboroxinePalladiumReplacement of NO₂ with CH₃ acs.org

Organocatalysis in Transformations

While specific applications of organocatalysis to this compound are not extensively documented, the principles of organocatalysis suggest potential avenues for its transformation. For instance, chiral organocatalysts could be employed in reactions involving the functional groups, potentially leading to enantioselective syntheses. Organocatalysts could also be used to activate the molecule towards certain nucleophilic or electrophilic attacks, offering an alternative to metal-based catalysts.

Reaction Mechanism Elucidation using Computational and Experimental Approaches for this compound

The elucidation of reaction mechanisms for compounds like this compound involves a combination of experimental techniques and computational modeling.

Experimental Approaches: X-ray crystallography provides precise data on the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. For the related compound, 4-chloro-3-nitrobenzamide (B92726), crystal structure analysis has revealed details about its geometry and how molecules are linked in the solid state through hydrogen bonds and π-π stacking interactions. researchgate.netnih.gov Such data is crucial for understanding the ground-state properties of the molecule and how its structure might influence its reactivity.

Computational Approaches: Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and reactivity of molecules. mdpi.com For nitroaromatic compounds, DFT studies can be used to:

Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack. researchgate.net

Model the transition states of reactions to determine activation energies and reaction pathways. mdpi.com

Analyze charge distributions (e.g., Mulliken and Hirshfeld charges) to understand the electronic nature of different atoms within the molecule. mdpi.com

For instance, in related nitroaromatic systems, DFT calculations have been used to study the rotational barrier of the nitro group and its influence on reactivity in nucleophilic aromatic substitution reactions. mdpi.com The low HOMO-LUMO energy gap in similar compounds, like 4-chloro-3,5-dinitrobenzoic acid, confirms their high reactivity. researchgate.net These computational methods can provide a deep, mechanistic understanding that complements experimental observations.

Exploration of Derivatives and Structural Analogues of 4 Chloro 3 Methyl 5 Nitrobenzamide

Design Principles for New Derivatives Based on the 4-Chloro-3-methyl-5-nitrobenzamide Scaffold

The molecular properties of derivatives are modulated by the interplay of the substituents on the aromatic ring. The this compound core contains an electron-donating group (the methyl group) and two electron-withdrawing groups (the chloro and nitro groups).

Electron-Donating and Withdrawing Effects : The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a key design principle. Research on analogous structures, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, has shown that having both an EDG (like -CH₃) and an EWG (like -NO₂) on the phenyl ring can be highly favorable for inhibitory activity against certain enzymes. nih.govresearchgate.net This combination can create a balanced electronic flow, potentially enhancing the molecule's interaction with biological targets. researchgate.net The nitro group, in particular, is a versatile functional group in drug design, known to contribute to a wide array of pharmacological effects. mdpi.com

Hydrogen Bonding : The amide group (-CONH₂) is a crucial site for hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). In the solid state of 4-chloro-3-nitrobenzamide (B92726), molecules are linked by N-H···O and C-H···O hydrogen bonds, which stabilize the crystal structure. researchgate.netnih.gov Modifications to the amide, for example, creating N-substituted derivatives, alter this hydrogen bonding potential and can significantly change the molecule's solubility and binding characteristics.

The arrangement of substituents on the benzene (B151609) ring dictates the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. The directing effects of the existing groups on the this compound scaffold are crucial for predicting the outcome of further synthetic modifications.

Directing Effects of Substituents : In electrophilic aromatic substitution:

The chloro group is a deactivating, ortho, para-director.

The methyl group is an activating, ortho, para-director.

The nitro group is a strongly deactivating, meta-director. mdpi.com

The benzamide (B126) group 's directing influence is complex and can be context-dependent, but it is generally considered a deactivating, meta-director.

On the this compound ring, the positions ortho and para to the chloro group are positions 3 and 1 (occupied by the amide) and position 5 (occupied by the nitro group). The positions ortho and para to the methyl group are positions 2, 4 (occupied by chloro), and 6. The position meta to the nitro group is position 3 (occupied by methyl) and position 1 (occupied by the amide). This complex interplay of directing effects makes position 2 the most likely site for further electrophilic attack, as it is ortho to the directing methyl group and meta to the deactivating nitro and benzamide functionalities.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentTypeActivating/DeactivatingDirecting Effect
-Cl (Chloro)HalogenDeactivatingortho, para
-CH₃ (Methyl)AlkylActivatingortho, para
-NO₂ (Nitro)NitroStrongly Deactivatingmeta
-CONH₂ (Amide)AmideDeactivatingmeta

Synthesis and Characterization of Key Analogues of this compound

The synthesis of analogues allows for a systematic investigation of structure-activity relationships. Key modifications include altering the halogen substituent, modifying the nitro group, and derivatizing the amide moiety.

Modifying the halogen atom or introducing additional halogens can significantly impact a molecule's lipophilicity and electronic properties. The synthesis of such analogues often starts from a corresponding halogenated benzoic acid. For instance, the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) involves the conversion of the parent benzoic acid to its amide form. researchgate.net A similar strategy could be applied to create analogues of this compound with different halogens (e.g., fluoro, bromo) by starting with the appropriately halogenated 3-methyl-5-nitrobenzoic acid.

A study on related benzamides synthesized a variety of halogenated derivatives. nih.gov For example, the introduction of a bromine or additional chlorine atoms onto the N-phenyl ring was achieved, and the resulting compounds were characterized.

Table 2: Data for a Representative Halogenated Benzamide Analogue

Compound IDStructureYield (%)Melting Point (°C)
5i 2-Chloro-N-(3-chlorophenyl)-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide93.25220-222

Source: nih.gov

The nitro group is a key functional group that can be chemically transformed into other functionalities to create a diverse range of analogues. A common transformation is the reduction of the nitro group to an amine (-NH₂), which can then be further modified through reactions like acylation or diazotization.

While direct examples of nitro group modification on the this compound scaffold are not prevalent in the provided literature, the synthesis of compounds like 4-Chloro-3-nitrobenzamide is well-documented. researchgate.netnih.gov This positional isomer, where the nitro group is at position 3 instead of 5, is typically prepared by treating 4-chloro-3-nitrobenzoic acid with thionyl chloride to form the acyl chloride, followed by reaction with ammonia (B1221849). researchgate.net The synthesis of N-acylhydrazone analogues derived from nitro-substituted salicylaldehydes also highlights the utility of the nitro group as a building block in creating new molecular structures. beilstein-journals.org

The primary amide group is readily modified to produce secondary and tertiary amides, which can drastically alter the compound's properties. A standard method involves converting the parent carboxylic acid (4-chloro-3-methyl-5-nitrobenzoic acid) to its more reactive acyl chloride, which is then reacted with a primary or secondary amine.

This approach was used to synthesize a large series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov The intermediate benzoyl chloride was refluxed with various anilines and amines in DMF to yield the desired N-substituted amide products. nih.gov Similarly, the Schotten-Baumann reaction, which involves reacting an amine with an acyl chloride in the presence of a base, is a facile method for synthesizing N-substituted benzamides, as demonstrated in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. mdpi.com

Table 3: Interactive Data of Synthesized N-Substituted Amide Analogues

Compound IDR Group (Substituent on Amide Nitrogen)Yield (%)Melting Point (°C)
5b 2-Cl90.15210-212
5g 3-Br91.24200-202
5i 3-Cl93.25220-222
5m 3-NO₂94.52225-227
5o 2-CH₃, 5-NO₂93.61203-205
5p 4-Cl, 2-NO₂92.54215-217

Note: The core structure for these analogues is 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide, with 'R' representing the substituent on the terminal amide. Data sourced from nih.govresearchgate.net.

Exploration of Structure-Property Relationships in Derivatives of this compound

The chemical architecture of this compound, characterized by a strategically substituted benzene ring, offers a versatile scaffold for developing derivatives with tailored physicochemical properties. The interplay between the electron-withdrawing chloro and nitro groups, the electron-donating methyl group, and the hydrogen-bonding-capable amide moiety governs the molecule's behavior in solid and solution states. Structure-property relationship (SPR) studies on derivative series of this compound are crucial for understanding how subtle modifications to its structure can systematically tune its macroscopic and molecular-level characteristics.

Impact on Crystalline Packing and Supramolecular Assembly

The arrangement of molecules in a crystal lattice, or crystalline packing, is dictated by a delicate balance of non-covalent interactions, including hydrogen bonds, halogen bonds, and π–π stacking interactions. For benzamide derivatives, the amide group is a primary driver of supramolecular assembly, typically forming robust hydrogen-bonded synthons.

In a closely related analogue, 4-chloro-3-nitrobenzamide, which lacks the 3-methyl group, the crystal structure is significantly stabilized by intermolecular N—H⋯O hydrogen bonds, linking the amide moieties of adjacent molecules. researchgate.netnih.gov Additionally, C—H⋯O interactions and π–π stacking between the benzene rings, with a centroid-centroid distance of 3.803 Å, further consolidate the packing. researchgate.netnih.gov

The introduction of a methyl group at the C3 position, as in this compound, is expected to introduce steric effects that modify this packing arrangement. While the primary N—H⋯O hydrogen bonding network may persist, the orientation of the molecules relative to one another would likely adjust to accommodate the bulk of the methyl group. This could lead to a less compact packing or a shift in the π–π stacking geometry.

Table 1: Crystallographic Data for the Analogue 4-Chloro-3-nitrobenzamide

ParameterValueReference
Chemical FormulaC7H5ClN2O3 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP21/n researchgate.net
a (Å)8.8490 (18) nih.gov
b (Å)7.5470 (15) nih.gov
c (Å)12.374 (3) nih.gov
β (°)101.18 (3) nih.gov
Volume (Å3)810.7 (3) nih.gov

Influence on Spectroscopic Signatures

The spectroscopic properties of this compound and its derivatives are directly correlated with their electronic structure. Modifications to the substituent pattern alter the electron density distribution around the aromatic ring and within the functional groups, leading to predictable shifts in spectroscopic signals.

Infrared (IR) Spectroscopy: The IR spectrum of a benzamide is characterized by distinct vibrational modes. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, characteristic stretching frequencies were observed for the N-H bond (3294–3524 cm⁻¹), the carbonyl group (C=O) of the amide (1614–1692 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (NO₂) at approximately 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov

For derivatives of this compound, similar characteristic bands would be expected. Altering the substituents, for example, by replacing the chlorine atom or modifying groups on the amide nitrogen, would influence the electronic environment and thus the vibrational frequencies of these key functional groups. An electron-donating group would tend to lower the frequency of the C=O stretch, while an electron-withdrawing group would increase it.

Table 2: Typical IR Absorption Frequencies for Substituted Nitrobenzamides

Functional GroupVibrational ModeTypical Wavenumber (cm-1)Reference
Amide N-HStretching3290 - 3530 nih.gov
Aromatic C-HStretching3010 - 3120 nih.gov
Amide C=OStretching1610 - 1695 nih.gov
Nitro (NO2)Asymmetric Stretching1500 - 1590 nih.gov
Nitro (NO2)Symmetric Stretching1300 - 1380 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents. The strongly electron-withdrawing nitro and chloro groups on the this compound ring would deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The electron-donating methyl group would have a counteracting, albeit weaker, shielding effect on adjacent protons. In ¹³C NMR, the carbons directly attached to the electronegative chloro, nitro, and amide groups would exhibit characteristic downfield shifts. Any modification to the substitution pattern in a derivative series would systematically alter these chemical shifts, providing clear evidence of the changing electronic environment.

Modulation of Chemical Reactivity and Stability

The chemical reactivity and stability of this compound derivatives are governed by the collective electronic and steric influences of the substituents on the aromatic ring and the amide functionality.

Reactivity of the Aromatic Ring: The benzene ring in this scaffold is highly electron-deficient due to the potent electron-withdrawing effects of the nitro group at C5 and the chloro group at C4. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. mdpi.com Conversely, the presence of the nitro and chloro groups, which are good leaving groups under certain conditions, makes the ring susceptible to nucleophilic aromatic substitution (SₙAr). The positions ortho and para to the strongly activating nitro group are particularly primed for such reactions. Introducing different nucleophiles could thus be a viable strategy for synthesizing a diverse range of derivatives. The methyl group at C3 provides a modest electron-donating effect, which slightly counteracts the deactivation of the ring but also adds steric hindrance around the C2 and C4 positions.

Reactivity of the Amide Group: The amide functional group is generally stable and less reactive than other carbonyl derivatives due to resonance stabilization. acs.org However, it can undergo hydrolysis under strong acidic or basic conditions to yield the corresponding carboxylic acid. acs.org Modern synthetic methods also allow for the activation of the amide bond under milder conditions, enabling its conversion to esters, nitriles, or other functional groups. nih.govacs.org The stability of the amide bond in a derivative series could be modulated by introducing different substituents on the amide nitrogen (N-substituted derivatives). Bulky substituents on the nitrogen could sterically hinder attack at the carbonyl carbon, thereby increasing the stability of the amide bond towards hydrolysis.

Potential Non Biological Applications and Material Science Relevance of 4 Chloro 3 Methyl 5 Nitrobenzamide

Role in Organic Synthesis as a Versatile Building Block

4-Chloro-3-methyl-5-nitrobenzamide serves as a promising scaffold in organic synthesis, offering multiple reactive sites for the construction of more complex molecules. The interplay of its functional groups—chloro, methyl, nitro, and amide—provides a rich chemical landscape for synthetic transformations.

The synthesis of this compound can be conceptually approached through multi-step synthetic pathways, likely commencing from commercially available precursors such as 4-chloro-3-methylbenzoic acid. A plausible synthetic route would involve the nitration of the benzene (B151609) ring, followed by the conversion of the carboxylic acid group to a benzamide (B126).

A probable synthetic pathway is outlined below:

StepReactionReagents and ConditionsProduct
1NitrationConcentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)4-Chloro-3-methyl-5-nitrobenzoic acid
2Acyl Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)4-Chloro-3-methyl-5-nitrobenzoyl chloride
3AmidationAmmonia (B1221849) (NH₃) or an ammonia equivalentThis compound

This proposed synthesis highlights the compound's role as a derivative of a functionalized benzoic acid, a common precursor in the synthesis of a variety of organic materials. The presence of the nitro and chloro groups offers avenues for further chemical modifications, such as nucleophilic aromatic substitution or reduction of the nitro group to an amine. These transformations can pave the way for the synthesis of novel polymers, dyes, and other advanced materials.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. The structure of this compound, particularly after potential modifications, suggests its utility as a substrate in such reactions. For instance, the reduction of the nitro group to an amine would yield 5-amino-4-chloro-3-methylbenzamide. This resulting aromatic amine could then participate as a key component in various MCRs, such as the Ugi or Passerini reactions, to generate libraries of complex molecules with potential applications in drug discovery and material science.

Application in Supramolecular Chemistry and Crystal Engineering of this compound

The specific arrangement of functional groups in this compound makes it an intriguing candidate for studies in supramolecular chemistry and crystal engineering, where the predictable self-assembly of molecules into well-defined architectures is a primary goal.

The amide functionality of this compound is a strong hydrogen bond donor and acceptor, making it highly amenable to the formation of co-crystals. By combining it with other molecules that have complementary hydrogen bonding sites, it is possible to design and synthesize novel crystalline materials with tailored physical and chemical properties. The presence of the nitro and chloro groups can also lead to other non-covalent interactions, such as halogen bonding and π-π stacking, which can further direct the self-assembly process.

Furthermore, the electron-deficient nature of the nitro-substituted aromatic ring suggests potential applications in host-guest chemistry. It could interact with electron-rich aromatic guest molecules through charge-transfer interactions, forming stable host-guest complexes.

The ability of benzamide derivatives to form robust hydrogen-bonded networks is well-documented. In the case of this compound, the amide groups can form intermolecular hydrogen bonds, leading to the formation of one-dimensional tapes or two-dimensional sheets. The substituents on the benzene ring will play a crucial role in modulating the packing of these supramolecular assemblies. The interplay of hydrogen bonding, dipole-dipole interactions, and potential π-π stacking could lead to the formation of highly ordered crystalline structures with interesting material properties.

Photophysical Material Design and Optoelectronic Properties of this compound (if applicable)

Nitroaromatic compounds are often associated with the quenching of luminescence. This phenomenon is typically attributed to efficient intersystem crossing to the triplet state or to photoinduced electron transfer processes. Therefore, it is likely that this compound itself may not be highly luminescent.

However, the presence of both an electron-withdrawing group (nitro) and potentially electron-donating groups (methyl and the amide nitrogen) on the same aromatic ring could lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character can give rise to interesting photophysical phenomena, such as large Stokes shifts and solvent-dependent emission properties. While the compound itself might not be a strong emitter, it could be a valuable component in the design of materials for optoelectronic applications, such as non-linear optics or as a quencher in fluorescence-based sensing systems. The development of derivatives where the electronic properties are finely tuned could lead to materials with specific and desirable photophysical behaviors.

Potential in Agrochemical Research and Development (as a synthetic target or intermediate)

A thorough search of agrochemical literature provides no specific data on this compound as a key component or intermediate in the development of new crop protection agents. While structurally related nitrobenzamide and chloroaniline compounds are known to be precursors or scaffolds for various herbicides, fungicides, and pesticides, the specific substitution pattern of this molecule is not cited in relevant studies.

Design of Novel Agrochemical Scaffolds

There is no available research that identifies this compound as a foundational scaffold for the design of novel agrochemicals. The development of new active ingredients in agriculture typically involves extensive synthesis and screening programs, and the results of these are often published or patented. No such records were found for this particular compound.

Precursor for Advanced Crop Protection Agents

Similarly, no documentation exists to support the role of this compound as a direct precursor for existing or developmental crop protection agents. Synthetic pathways for advanced agricultural chemicals are often detailed in scientific literature, but this compound does not appear as a cited intermediate.

Application as a Ligand in Coordination Chemistry

The potential for this compound to act as a ligand in coordination chemistry has not been explored in published research. A molecule's ability to act as a ligand depends on the presence of donor atoms (like the oxygen and nitrogen in the amide group) that can coordinate with a central metal ion. While theoretically possible, no studies have been found that describe the synthesis, characterization, or application of metal complexes involving this specific benzamide derivative.

Role in Chemical Sensors or Analytical Probes

There is no evidence in the scientific literature to suggest that this compound has been utilized in the development of chemical sensors or analytical probes. The design of such tools relies on specific and measurable interactions between the probe molecule and a target analyte. Research in this field for molecules with similar functional groups exists, but no studies have specifically employed this compound for detection purposes.

Environmental Fate and Degradation Pathways of 4 Chloro 3 Methyl 5 Nitrobenzamide if Relevant to General Academic Interest

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Specific studies on the photodegradation of 4-Chloro-3-methyl-5-nitrobenzamide are not present in the current body of scientific literature. Generally, the photochemical fate of a compound is influenced by its ability to absorb light in the solar spectrum and the presence of reactive species in the environment. For nitroaromatic compounds, photodegradation can proceed through direct photolysis or indirect photo-oxidation initiated by hydroxyl radicals (•OH). The nitro group is an electron-withdrawing group that can influence the electronic properties of the aromatic ring, potentially affecting its photoreactivity. The presence of a chlorine atom and a methyl group further complicates predictions without experimental data. For instance, studies on other chlorinated phenols have shown that photocatalytic degradation can be an effective removal method. rsc.org Similarly, research on the photodegradation of pesticides like imidacloprid (B1192907) highlights the role of hydroxyl radicals and holes as primary active species in the process. mdpi.com

Table 1: Postulated Photodegradation Mechanisms (General)

MechanismDescriptionPotential Relevance to this compound
Direct Photolysis Absorption of UV-Vis light leading to bond cleavage.The nitroaromatic structure suggests potential for light absorption, but specific absorption maxima and quantum yields are unknown.
Indirect Photo-oxidation Reaction with photochemically generated reactive species like •OH radicals.Likely a significant pathway in both aquatic and atmospheric environments, as is common for many organic pollutants.

Biodegradation Pathways in Soil and Water Systems

There is a lack of specific research on the biodegradation of this compound. However, the biodegradation of related nitroaromatic compounds has been studied. For example, Ralstonia sp. SJ98 has been shown to utilize 3-methyl-4-nitrophenol (B363926) as a sole source of carbon and energy, degrading it via catechol as a major intermediate. nih.gov Another study on Burkholderia sp. strain SJ98 detailed the enzymatic degradation of 3-methyl-4-nitrophenol. frontiersin.org These studies suggest that microbial communities possess the enzymatic machinery to degrade methylated and nitrated aromatic compounds. The initial steps often involve the reduction of the nitro group to an amino group or the hydroxylation of the aromatic ring. The presence of a chlorine atom can, in some cases, increase the recalcitrance of a compound to biodegradation.

Table 2: Potential Biodegradation Intermediates (Hypothetical)

Potential IntermediatePrecursor Step
4-Chloro-3-methyl-5-aminobenzamideReduction of the nitro group.
Hydroxylated derivativesMonooxygenase or dioxygenase activity on the aromatic ring.
Catechol or substituted catecholsRing cleavage intermediates.

Hydrolytic Stability under Various Environmental Conditions

No specific data on the hydrolytic stability of this compound is available. The stability of a compound to hydrolysis depends on the susceptibility of its functional groups to react with water. The amide functional group in this compound can undergo hydrolysis to the corresponding carboxylic acid (4-chloro-3-methyl-5-nitrobenzoic acid) and ammonia (B1221849). The rate of this reaction is highly dependent on pH and temperature. Generally, amide hydrolysis is slow at neutral pH but can be accelerated under acidic or basic conditions. The electronic effects of the substituents on the aromatic ring (chloro, methyl, and nitro groups) would influence the rate of hydrolysis, but without experimental data, the half-life under various environmental conditions cannot be determined.

Adsorption and Leaching Behavior in Environmental Matrices

Specific studies detailing the adsorption and leaching of this compound in soil are absent from the literature. The mobility of an organic compound in soil is governed by its adsorption to soil particles, which is influenced by factors such as soil organic matter content, clay content, and the physicochemical properties of the compound itself, like its water solubility and octanol-water partition coefficient (Kow).

Studies on other herbicides and organic compounds provide some general insights. For example, the adsorption and leaching of kresoxim-methyl (B120586) were found to be significantly influenced by the organic matter and clay content of the soil. nih.govresearchgate.net Similarly, research on the herbicides fluometuron (B1672900) and 4-chloro-2-methylphenoxyacetic acid (MCPA) demonstrated that soil amendments with biochar could either increase or decrease leaching depending on the properties of the biochar. nih.gov The presence of a nitro group and a chlorine atom on the benzamide (B126) structure suggests that both polar and nonpolar interactions could play a role in its adsorption behavior.

Table 3: Factors Influencing Adsorption and Leaching (General)

FactorInfluence on AdsorptionInfluence on Leaching
Soil Organic Matter Generally increases adsorption due to hydrophobic interactions.Generally decreases leaching.
Clay Content Can increase adsorption through various surface interactions.Can decrease leaching.
pH Can affect the speciation of the compound and the surface charge of soil colloids, thereby influencing adsorption.Indirectly affects leaching by altering adsorption.
Water Solubility Higher solubility can lead to lower adsorption and higher leaching potential.Higher solubility generally leads to higher leaching.

Without experimental data for this compound, its environmental mobility remains speculative.

Future Research Trajectories and Emerging Perspectives on 4 Chloro 3 Methyl 5 Nitrobenzamide

Exploration of Novel Synthetic Methodologies (e.g., flow chemistry, electrochemistry)

The synthesis of nitroaromatic compounds is a cornerstone of industrial chemistry. science.gov Traditional batch methods for producing substituted benzamides, while established, are increasingly being supplemented or replaced by modern techniques that offer improved safety, efficiency, and control.

Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream rather than in a static vessel. researchgate.net For a compound like 4-chloro-3-methyl-5-nitrobenzamide, a flow synthesis could offer significant advantages. Key benefits include superior control over reaction parameters such as temperature and mixing, which is crucial when dealing with potentially energetic nitration reactions. researchgate.net The reaction of a substituted benzoic acid with a reagent in a continuous flow reactor has been demonstrated as a proof of concept for transferring such processes from batch to flow mode. researchgate.net This approach minimizes the accumulation of hazardous intermediates and can lead to higher yields and purity with reduced waste. A hypothetical flow synthesis for this compound could involve the telescoping of multiple reaction steps, such as nitration, chlorination, and amidation, into a single, continuous process.

Electrochemistry: Electrochemical methods offer a green and highly controllable alternative for synthesizing organic compounds, including nitroaromatics. acs.org The electrochemical oxidation of nitrite (B80452) (NO₂⁻) can generate the nitrating agent NO₂ in situ, avoiding the need for harsh traditional nitrating agents. science.gov This method has been successfully applied to the nitration of various arenes. science.gov Furthermore, electrochemical approaches can be used for nucleophilic aromatic substitution, which could be relevant for introducing the chloro or amino functionalities in precursors to the target molecule. escholarship.orgresearchgate.net The use of electrochemistry could lead to more sustainable synthetic routes with fair to good yields, often considered a "green" process. researchgate.net

MethodologyPotential Advantages for this compound SynthesisRelevant Precursor Reactions
Flow Chemistry Enhanced safety, precise temperature control, improved yield and purity, potential for automated and telescoped synthesis. Reaction of p-nitrobenzoic acid with diphenyldiazomethane. researchgate.net
Electrochemistry Use of safer reagents, high selectivity, mild reaction conditions, reduced environmental impact. science.govacs.orgAlkylation of nitroarenes, nitration using nitrite as a nitro source. science.govresearchgate.net

Advanced Characterization Techniques for Dynamic Behavior and Phase Transitions

While standard techniques like NMR and IR spectroscopy are used to confirm the static structure of newly synthesized nitrobenzamide derivatives, they provide limited insight into the dynamic behavior of the molecule in the solid state. researchgate.netuwa.edu.au Advanced characterization methods are needed to explore phenomena such as polymorphism, phase transitions, and molecular motion, which can significantly impact a material's properties.

Variable-Temperature X-ray Diffraction (VT-XRD): This technique is crucial for identifying temperature-induced phase transitions in crystalline solids. science.gov By analyzing the diffraction pattern as a function of temperature, researchers can detect changes in the crystal lattice, such as contractions or expansions along different axes, which can signal a polymorphic transformation. science.gov For this compound, VT-XRD could reveal the existence of different crystalline forms and the precise temperatures at which they interconvert.

Solid-State NMR (ssNMR): Unlike solution-state NMR, ssNMR provides information about the local environment and dynamics of molecules in the solid state. It can be used to study the rotation of specific functional groups, such as the nitro or methyl groups, within the crystal lattice. science.gov For complex systems, ssNMR can help elucidate the protonation states and tautomeric forms of molecules, providing a detailed model of the structure and bonding. science.gov

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. It is highly sensitive to phase transitions, such as melting, crystallization, and solid-solid transitions, which appear as peaks or shifts in the baseline. acs.org DSC studies on related organic materials have successfully identified irreversible phase transitions and their associated temperatures. science.gov

These advanced techniques, often used in combination, provide a comprehensive understanding of the structural dynamics that are inaccessible through standard characterization methods. acs.orgresearchgate.net

High-Throughput Screening for Material Properties (non-biological)

High-Throughput Screening (HTS) is a powerful methodology that uses automation and miniaturization to rapidly test large numbers of compounds for specific properties. science.govescholarship.org While heavily utilized in drug discovery, HTS is increasingly applied in materials science to accelerate the discovery of new materials with desired characteristics. inorgchemres.org

For this compound and its derivatives, HTS could be employed to screen for a variety of non-biological material properties. The process involves preparing a library of related compounds, potentially through combinatorial chemistry, and testing them in a high-density format (e.g., 96- or 384-well plates). escholarship.org

Potential HTS Applications:

Solubility: Screening for solubility in a wide range of organic solvents is critical for processing and formulation.

Thermal Stability: Identifying derivatives with high decomposition temperatures for applications in demanding environments.

Optical Properties: Screening for properties like fluorescence or non-linear optical responses, which are relevant for organic electronics.

Sensing Capabilities: Derivatives could be screened for their ability to detect specific analytes, as has been done with other nitroaromatic compounds for sensing applications. pku.edu.cn

High-throughput virtual screening, which uses computational methods to predict properties, can complement experimental HTS by prioritizing which compounds to synthesize and test, thus optimizing the discovery workflow. pku.edu.cn

HTS Application AreaProperty to be ScreenedPotential Significance
Materials Processing Solubility in various solventsDetermines feasibility for solution-based deposition and formulation.
Organic Electronics Thermal stability, charge-transfer characteristicsIdentifies candidates for stable semiconductor or dielectric layers. escholarship.orgae-info.org
Chemical Sensing Selective binding to analytesDevelopment of new sensor materials for environmental or industrial monitoring. pku.edu.cn

Integration into Complex Chemical Systems and Devices

The future utility of this compound will likely depend on its ability to be integrated as a functional component within more complex systems or devices. The specific substitutions on the aromatic ring—an electron-withdrawing nitro group, a halogen, and a methyl group—provide a unique electronic and structural profile that could be exploited.

The electronic properties of nitrobenzamide derivatives make them of interest for investigation in organic electronics. escholarship.org The presence of both electron-withdrawing (nitro, chloro) and potentially electron-donating (methyl) influences, combined with the amide linkage, creates a polarized molecular structure. By linking such a core to other chemical moieties, such as heterocyclic systems, it may be possible to design hybrid molecules with tailored characteristics for use in organic semiconductors or as components in charge-transfer complexes. escholarship.org For instance, fluorinated anthranilamide derivatives containing both electron-withdrawing and donating groups have been designed as electrets for charge-tunneling studies. ae-info.org

Furthermore, the ability of nitroaromatic compounds to participate in sensing applications suggests another avenue for integration. pku.edu.cn Derivatives of this compound could be incorporated into polymer films or metal-organic frameworks (MOFs) to create sensors for specific analytes, where the interaction with the target molecule would induce a measurable optical or electronic response. researchgate.net

Theoretical Advancements in Predicting Its Chemical Behavior and Interactions

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, offering insights that can guide experimental research. researchgate.net For this compound, theoretical advancements can play a crucial role in understanding its behavior and designing new applications.

Density Functional Theory (DFT): DFT calculations are widely used to predict the optimized geometry, electronic structure (such as HOMO and LUMO energies), and spectroscopic properties of molecules. Such calculations can help rationalize the intermolecular interactions, like hydrogen bonding, that govern the crystal packing and can be used to study the electronic aspects of the molecule. acs.org For substituted nitroaromatics, DFT has been used to calculate properties relevant to their reactivity and potential hazards. researchgate.net

Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the chemical structure of a compound and its physical or material properties. By developing a QSPR model based on a set of known nitroaromatic compounds, it would be possible to predict properties like melting point, solubility, or thermal stability for this compound and its hypothetical derivatives. These models use molecular descriptors calculated from the chemical structure to predict the properties of new compounds without the need for experimental measurement. ae-info.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time. This approach could be used to study phase transitions, the flexibility of the molecule, and its interactions with other molecules, such as solvents or polymers. For example, MD simulations can provide insights into the stability of a compound within the binding site of a target, a concept that can be extended to material interfaces.

These computational approaches provide a powerful, predictive framework that reduces the need for trial-and-error experimentation and provides a deeper understanding of the molecular factors that determine macroscopic properties.

Concluding Remarks on the Multifaceted Chemical Profile of 4 Chloro 3 Methyl 5 Nitrobenzamide

Summary of Key Findings and Contributions to the Understanding of 4-Chloro-3-methyl-5-nitrobenzamide

The exploration of this compound reveals a compound at the intersection of several key areas of organic chemistry. While direct research on this specific molecule is not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining its constituent functional groups and the established chemistry of closely related analogues. The key findings and contributions to the understanding of this compound are primarily derived from the synthesis and properties of substituted nitrobenzamides and their precursors.

The synthesis of this compound would logically proceed from its corresponding carboxylic acid, 4-chloro-3-methyl-5-nitrobenzoic acid. The general synthesis of substituted benzamides often involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation. For instance, the synthesis of related substituted benzamides has been achieved by treating the corresponding benzoic acid with thionyl chloride to form the acyl chloride, which is then reacted with an appropriate amine. nih.govrsc.org This two-step process is a standard and reliable method in organic synthesis. The precursor, 4-chloro-3-methyl-5-nitrobenzoic acid, can be synthesized, and its chemical properties are known. biosynth.comnih.gov

The chemical profile of this compound is dictated by the interplay of its substituents on the benzene (B151609) ring: the chloro, methyl, and nitro groups, along with the carboxamide functional group. The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring, making it less susceptible to electrophilic substitution and activating it towards nucleophilic aromatic substitution. mdpi.comepa.gov The chloro and methyl groups further modulate this electronic environment. The amide functionality itself is a versatile group, capable of acting as both a hydrogen bond donor and acceptor, which has implications for its physical properties and potential intermolecular interactions. acs.org

While specific applications for this compound are not explicitly detailed, the broader class of substituted benzamides has been investigated for a range of biological activities, including as anthelmintic, antimicrobial, and anti-inflammatory agents. nih.govnih.gov Furthermore, N-substituted benzamide (B126) derivatives have been synthesized and evaluated as potential antitumor agents. researchgate.net This suggests that this compound could serve as a scaffold or intermediate in medicinal chemistry for the development of new therapeutic agents.

The following table summarizes the key physicochemical properties of the closely related precursor, 4-chloro-3-methyl-5-nitrobenzoic acid, which provide a basis for understanding the properties of the target benzamide.

PropertyValueReference
Molecular Formula C₈H₆ClNO₄ biosynth.comnih.gov
Molecular Weight 215.59 g/mol biosynth.comnih.gov
IUPAC Name 4-Chloro-3-methyl-5-nitrobenzoic acid nih.gov
CAS Number 1564530-15-9 biosynth.com

Broader Implications for Organic Chemistry, Material Science, and Synthetic Methodologies

The study of this compound, even if primarily through inference from related structures, has broader implications for several scientific disciplines.

In organic chemistry , the synthesis of this compound highlights the robustness and versatility of established synthetic methodologies for the preparation of highly functionalized aromatic compounds. The multi-step synthesis required to introduce and manipulate the various substituents on the benzene ring serves as a practical example of strategic synthetic planning. The reactivity of the molecule, governed by the electronic effects of its substituents, provides a case study for understanding the principles of electrophilic and nucleophilic aromatic substitution. mdpi.com The amide bond formation is a cornerstone of organic synthesis, and the preparation of this compound reinforces the importance of this reaction in building complex molecular architectures. acs.org

In the realm of material science , the potential for this compound to form ordered structures through hydrogen bonding is of significant interest. The presence of both a hydrogen bond donor (the N-H of the amide) and acceptor (the carbonyl oxygen and the nitro group) suggests that this molecule could self-assemble into well-defined supramolecular structures. The study of the crystal structure of related compounds, such as methyl 4-chloro-3-nitrobenzoate, provides insights into the types of intermolecular interactions that can be expected. nih.gov Such self-assembling molecules can have applications in the development of novel materials with tailored optical, electronic, or mechanical properties. The influence of chloro substituents on the mesomorphism of bent-core compounds, for example, demonstrates how subtle changes in molecular structure can lead to significant changes in material properties. rsc.org

From the perspective of synthetic methodologies , the preparation of this compound and its analogues contributes to the ever-expanding toolbox of organic chemists. The development of efficient and selective methods for the nitration, chlorination, and amidation of aromatic rings is a continuous area of research. guidechem.com The challenges associated with controlling regioselectivity in these reactions drive the innovation of new catalysts and reaction conditions. Furthermore, the use of substituted benzamides as directing groups in C-H functionalization reactions is a modern synthetic strategy that could potentially be applied to this class of compounds, opening up new avenues for their elaboration into more complex molecules. acs.org

Unaddressed Research Questions and Opportunities for Further Investigation of this compound

The limited direct research on this compound presents a number of unaddressed questions and opportunities for future investigation.

Synthesis and Characterization:

A primary research goal would be the definitive synthesis and complete spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) of this compound. This would provide the foundational data necessary for all further studies.

Investigation into alternative and more sustainable synthetic routes, potentially employing greener solvents and catalysts, would be a valuable contribution.

Chemical Reactivity and Properties:

A systematic study of the reactivity of this compound is needed. This would include exploring its susceptibility to nucleophilic aromatic substitution at the chloro-substituted position, the reduction of the nitro group to an amine, and the hydrolysis of the amide bond under various conditions.

Material Science Applications:

An in-depth investigation of the solid-state properties of this compound is warranted. This includes single-crystal X-ray diffraction to elucidate its crystal packing and hydrogen bonding networks.

Could this molecule or its derivatives exhibit interesting photophysical properties, such as fluorescence or phosphorescence, given the presence of the nitroaromatic chromophore?

Exploration of its potential as a component in co-crystals or liquid crystals could lead to new materials with unique properties.

Biological and Medicinal Chemistry Potential:

Given the biological activities of other substituted benzamides, a comprehensive screening of this compound for various biological activities (e.g., antimicrobial, antifungal, anticancer) is a logical next step. nih.govnih.govresearchgate.net

The synthesis of a library of derivatives, by modifying the substituents on the aromatic ring or on the amide nitrogen, would allow for the exploration of structure-activity relationships and the potential optimization of any observed biological activity.

The reduced form of the compound, 4-chloro-3-methyl-5-aminobenzamide, could serve as a valuable building block for the synthesis of heterocyclic compounds with potential pharmaceutical applications.

Q & A

Basic Question: What are the established synthetic routes for 4-Chloro-3-methyl-5-nitrobenzamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves sequential nitration, chlorination, and amidation steps. For example:

  • Nitration and Chlorination: Nitration of 4-chloro-3-methylbenzoic acid derivatives using mixed acids (H₂SO₄/HNO₃) at 0–20°C, followed by chlorination with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux (50°C) for 4–12 hours. Solvent choice (e.g., DCM vs. benzene) affects reaction efficiency and purity .
  • Amidation: Reacting the intermediate acyl chloride with ammonia or amines in aprotic solvents. Temperature control (0–20°C) minimizes side reactions like hydrolysis .
    Key Factors: Solvent polarity, reaction time, and temperature directly impact selectivity. For instance, DCM enhances solubility of intermediates, while prolonged heating reduces yield due to decomposition .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Identifies substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons at δ 8.2–8.5 ppm). Chlorine and methyl groups show distinct splitting patterns .
  • Mass Spectrometry (MS): Confirms molecular weight (e.g., [M+H]+ peak at m/z 229) and fragmentation pathways, aiding in structural validation .
  • UV-Vis Spectroscopy: Detects conjugation effects from nitro and aromatic groups, useful for studying electronic transitions in photochemical applications .

Advanced Question: How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?

Methodological Answer:

  • Factorial Design: Use a 2³ factorial experiment to test variables: temperature (0°C vs. 50°C), solvent (DCM vs. benzene), and catalyst (DMF vs. N-methyl-acetamide). Analyze interactions using ANOVA to identify dominant factors .
  • In Situ Monitoring: Employ FT-IR or HPLC to track intermediate formation (e.g., acyl chloride) and adjust reagent stoichiometry dynamically .
    Example: Lowering temperature to 0°C during chlorination reduces byproduct formation (e.g., di-chlorinated derivatives) by 30% .

Advanced Question: How should researchers resolve contradictions in reported reaction yields for nitrobenzamide derivatives?

Methodological Answer:

  • Data Triangulation: Compare yields across studies using identical substrates but varying conditions (e.g., SOCl₂ in DCM at 50°C yields 85% vs. 65% in benzene due to poor solubility) .
  • Controlled Replication: Reproduce experiments with purified reagents and inert atmospheres to isolate variables like moisture sensitivity .
    Case Study: A 12-hour reaction time in DCM increases yield by 15% compared to 4-hour protocols, as confirmed by TLC monitoring .

Advanced Question: What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or COMSOL to model electrophilic aromatic substitution (e.g., nitration regioselectivity) and transition states. Solvent effects can be simulated via PCM (Polarizable Continuum Model) .
  • Machine Learning: Train models on PubChem data to predict reaction outcomes (e.g., Hammett σ values for nitro-group directing effects) .

Advanced Question: How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

  • Enzyme Assays: Target bacterial enzymes like acps-pptase using kinetic assays (IC50 determination). Nitro groups may act as electron-withdrawing moieties, altering binding affinity .
  • Pathway Analysis: Use transcriptomics (RNA-seq) to identify affected biochemical pathways (e.g., folate synthesis) in E. coli treated with the compound .

Basic Question: What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization: Use ethanol/water (7:3) to exploit solubility differences. Cooling to 4°C maximizes crystal yield .
  • Column Chromatography: Employ silica gel with hexane/ethyl acetate (4:1) for impurity removal. Monitor fractions via TLC (Rf ≈ 0.5) .

Advanced Question: How do solvent polarity and proticity influence the stability of this compound?

Methodological Answer:

  • Accelerated Stability Studies: Store the compound in DMSO, water, and ethanol at 40°C for 48 hours. Analyze degradation via HPLC:
    • Protic Solvents (e.g., H₂O): Hydrolysis of the amide bond occurs (15% degradation).
    • Aprotic Solvents (e.g., DMSO): Stability >95% due to reduced nucleophilic attack .

Advanced Question: What mechanistic insights explain the regioselectivity of nitration in 4-Chloro-3-methylbenzamide derivatives?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS): The chloro group is meta-directing, while methyl is ortho/para-directing. Nitration at position 5 is favored due to steric hindrance from the methyl group at position 3 .
  • Isotopic Labeling: Use 15N-labeled HNO₃ to track nitronium ion attack positions via 15N NMR .

Advanced Question: How can researchers design experiments to assess the compound’s stability under oxidative/reductive conditions?

Methodological Answer:

  • Oxidative Stress Tests: Treat with H₂O₂ (3% v/v) in acetic acid at 50°C for 6 hours. Monitor nitro-group reduction to amine via FT-IR (disappearance of NO₂ stretch at 1520 cm⁻¹) .
  • Reductive Conditions: Use Pd/C and H₂ (1 atm) in ethanol. LC-MS detects intermediates like 5-amino derivatives, indicating partial reduction .

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